Cas no 389120-03-0 (1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]-)

1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a trifluoromethylphenyl group. This structure imparts unique chemical properties, including enhanced stability and reactivity, making it valuable in pharmaceutical and agrochemical research. The presence of the trifluoromethyl group improves lipophilicity and metabolic resistance, while the oxadiazole-thione moiety offers versatility in forming metal complexes or acting as a pharmacophore. Its well-defined synthesis pathway ensures high purity and reproducibility, making it suitable for applications in drug discovery and material science. The compound’s structural features contribute to its potential as an intermediate in developing biologically active molecules.
1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- structure
389120-03-0 structure
Product name:1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]-
CAS No:389120-03-0
MF:C9H5F3N2OS
MW:246.209010839462
CID:298962
PubChem ID:2732670

1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- Chemical and Physical Properties

Names and Identifiers

    • 1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]-
    • 5-[4-(trifluoromethyl)phenyl]-3H-1,3,4-oxadiazole-2-thione
    • 2-mercapto-5-(4-trifluoromethylphenyl)-1,3,4-oxadiazole
    • 5-(4-trifluoromethylphenyl)-2-mercapto-1,3,4-oxadiazole
    • 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2-thiol
    • HMS562E10
    • CCG-246139
    • Maybridge1_007314
    • 389120-03-0
    • SCHEMBL6296345
    • 5-(4-(Trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thiol
    • 5-(4-(trifluoromethyl)phenyl)-1,3,4-oxadiazole-2-thione
    • UYWGWPFCXHGXCR-UHFFFAOYSA-N
    • AKOS009280696
    • 5-[4-(Trifluoromethyl)phenyl]-1,3,4-oxadiazole-2(3H)-thione
    • (5,6-DIMETHYL-4-OXO-3,4-DIHYDRO-THIENO[2,3-D]PYRIMIDIN-2-YL)-ACETICACIDMETHYLESTER
    • DTXSID90369734
    • FT-0644565
    • SCHEMBL13984128
    • Inchi: InChI=1S/C9H5F3N2OS/c10-9(11,12)6-3-1-5(2-4-6)7-13-14-8(16)15-7/h1-4H,(H,14,16)
    • InChI Key: UYWGWPFCXHGXCR-UHFFFAOYSA-N
    • SMILES: C1=C(C=CC(=C1)C(F)(F)F)C2=NN=C(O2)S

Computed Properties

  • Exact Mass: 246.00700
  • Monoisotopic Mass: 246.007
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 321
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 65.7Ų

Experimental Properties

  • Density: 1.54
  • Boiling Point: 252.1°Cat760mmHg
  • Flash Point: 106.3°C
  • Refractive Index: 1.592
  • PSA: 77.72000
  • LogP: 3.04410

1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1815233-250mg
5-(4-Trifluoromethyl-Phenyl)-[1,3,4]oxadiazole-2-thiol
389120-03-0 98%
250mg
¥6940.00 2024-05-15

Additional information on 1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]-

1,3,4-Oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]-: A Comprehensive Overview

The compound 1,3,4-oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- (CAS No. 389120-03-0) is a heterocyclic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of oxadiazole derivatives, which have been extensively studied due to their unique electronic properties and versatile reactivity. The presence of the trifluoromethyl group at the 4-position of the phenyl ring introduces additional electronic and steric effects, making this compound particularly interesting for researchers in the fields of organic synthesis and medicinal chemistry.

Recent studies have highlighted the importance of oxadiazole derivatives in drug design. The oxadiazole ring is known for its ability to act as a bioisostere of other heterocycles, such as imidazoles and thiophenes. This property makes it a valuable component in the development of bioactive molecules. For instance, research has shown that oxadiazole-containing compounds can exhibit anti-inflammatory, antitumor, and antimicrobial activities. The 5-substituted oxadiazole-thione structure in this compound further enhances its potential as a scaffold for drug discovery.

The trifluoromethylphenyl group attached to the oxadiazole ring plays a crucial role in modulating the compound's physicochemical properties. The trifluoromethyl group is highly electronegative and can significantly influence the compound's lipophilicity and solubility. These properties are critical for determining the compound's bioavailability and pharmacokinetics. Recent advancements in computational chemistry have allowed researchers to predict these properties with greater accuracy, enabling more efficient drug design processes.

In terms of synthesis, the preparation of 1,3,4-oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- involves a multi-step process that typically includes nucleophilic substitution or condensation reactions. The use of microwave-assisted synthesis has been reported to enhance reaction efficiency and yield in certain cases. This approach not only reduces reaction time but also minimizes the formation of byproducts, making it a more sustainable method for synthesizing such compounds.

Applications of this compound are not limited to pharmacology; it also finds use in materials science. For example, oxadiazole derivatives have been explored as potential candidates for organic light-emitting diodes (OLEDs) due to their excellent electron transport properties. The trifluoromethylphenyl-substituted oxadiazole-thione may offer improved charge transport characteristics compared to its unsubstituted counterparts, making it a promising material for next-generation electronic devices.

From an environmental perspective, understanding the degradation pathways of such compounds is essential for assessing their ecological impact. Recent studies have focused on photodegradation and biodegradation mechanisms of oxadiazole derivatives. These studies aim to develop strategies for minimizing environmental contamination while maximizing the utility of these compounds.

In conclusion, 1,3,4-oxadiazole-2(3H)-thione,5-[4-(trifluoromethyl)phenyl]- (CAS No. 389120-03-0) represents a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable tool for researchers seeking innovative solutions in drug discovery and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in both academic and industrial settings.

Recommend Articles

Recommended suppliers
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica